molecular formula C22H33N3O5S B1330203 Formylmethionyl-leucyl-phenylalanine methyl ester CAS No. 65929-03-5

Formylmethionyl-leucyl-phenylalanine methyl ester

Cat. No.: B1330203
CAS No.: 65929-03-5
M. Wt: 451.6 g/mol
InChI Key: FTDSTRQDCPIBEG-FHWLQOOXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formylmethionyl-leucyl-phenylalanine methyl ester (fMLF-Me) is a synthetic peptide derived from the naturally occurring formylmethionyl-leucyl-phenylalanine (fMLF) which is found in bacteria and other microorganisms. It is an important tool in biochemistry and molecular biology research, used to study the structure and function of proteins, as well as to investigate cellular processes. fMLF-Me has a wide range of applications in scientific research, such as in the study of signal transduction pathways and drug development.

Scientific Research Applications

Neutrophil Activation and Chemotaxis

Formylmethionyl-leucyl-phenylalanine methyl ester (FMLP-OMe) has been extensively studied for its impact on neutrophil functions. This compound is capable of activating several functions in human neutrophils, including chemotaxis, enzyme secretion, and superoxide generation. This is comparable to the activities induced by formylmethionyl-leucyl-phenylalanine (FMLP), indicating its strong biological activity in neutrophil responses (Spisani et al., 1986).

Chemotactic Responses in Blood Monocytes

FMLP-OMe has also been shown to enhance chemotactic activity for human blood monocytes significantly, highlighting the varying responses of different cell types to chemotactic peptides. This has implications for understanding cellular responses in immune processes and inflammation (Ho et al., 1978).

Role in Biological Activity

Research indicates that modifications in FMLP-OMe, particularly at the amide bond, can have selective effects on neutrophil functions. This highlights the critical role of specific molecular structures in determining the biological activity of such peptides (Spisani et al., 1996).

Thermodynamic Properties

The standard thermodynamic functions of FMLP-OMe have been measured, providing insights into its stability and behavior under different temperature conditions. This is vital for its potential applications in various biochemical and pharmacological studies (Markin et al., 2014).

Receptor Binding Insights

Studies have also delved into the mode of binding of FMLP-OMe at receptors, particularly on neutrophils. Understanding the interaction between FMLP-OMe and neutrophil receptors is crucial for comprehending the mechanisms behind its chemotactic and other biological effects (Toniolo et al., 1990).

Inflammatory Responses

FMLP-OMe'srole in inducing inflammatory responses has been explored through studies on animal models. For instance, its intracolonic administration in rabbits was found to produce colitis, suggesting its potential role in inflammatory bowel diseases and the significance of chemotactic peptides in mucosal defense mechanisms (Leduc & Nast, 1990).

Modification Effects on Biological Activities

Synthesis and studies of FMLP-OMe analogs have been conducted to investigate the influence of modifications on biological activities, particularly on human neutrophils. These studies reveal the nuanced effects of structural changes on chemotactic activity and other functions, contributing to our understanding of peptide-receptor interactions (Cavicchioni et al., 1996).

Chemiluminescence Patterns in Human Neutrophils

The peptide has been studied for its effect on chemiluminescence patterns in human neutrophils. Understanding these patterns can provide insights into the cellular mechanisms activated by FMLP-OMe and related peptides, which is important for both basic science and potential clinical applications (Dahlgren et al., 1985).

Membrane Binding and Effects on Leukocytes

Further research includes the examination of how FMLP-OMe and related peptides affect the movement and function of leukocytes. This is pivotal in understanding the role of these peptides in immune responses and potentially in the development of therapeutic agents (Cavalletti et al., 1984).

Mechanism of Action

Target of Action

Formylmethionyl-leucyl-phenylalanine methyl ester, also known as fMLF or fMLP, is a potent chemotactic factor for polymorphonuclear leukocytes (PMNs) and a macrophage activator . It is the prototypical representative of the N-formylated oligopeptide family of chemotactic factors . These oligopeptides are known to mimic the actions of the N-formyl oligopeptides that are released by tissue bacteria .

Mode of Action

fMLF interacts with its targets by binding to specific G protein-coupled receptors on these cells . This binding triggers a cascade of biochemical events that lead to the activation of the cells . The compound has been instrumental in defining the stimulus-response coupling mechanisms by which diverse chemotactic factors and their G protein-coupled receptors induce cellular function .

Biochemical Pathways

The binding of fMLF to its receptors directs the inflammatory response to sites of bacterial invasion . This is part of the innate immunity mechanism for host defense against pathogens . The compound has led to the discovery of three different types of fMLF receptors that have complementary and/or opposing effects on inflammatory responses .

Result of Action

The result of fMLF’s action is the attraction and activation of circulating blood leukocytes . This leads to an inflammatory response at the sites of bacterial invasion . The compound also activates macrophages, which play a crucial role in the immune response .

Action Environment

The action of fMLF can be influenced by various environmental factors. For instance, the presence of tissue bacteria can enhance the compound’s action by releasing N-formyl oligopeptides . .

Biochemical Analysis

Biochemical Properties

Formylmethionyl-leucyl-phenylalanine methyl ester plays a crucial role in biochemical reactions by interacting with specific receptors on the surface of immune cells, such as polymorphonuclear leukocytes and macrophages. These interactions are primarily mediated through G protein-coupled receptors, which recognize the formyl group on the peptide. Upon binding to these receptors, this compound induces a series of intracellular signaling events that lead to the activation and migration of immune cells towards the site of infection or inflammation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In immune cells, this compound enhances chemotaxis, which is the directed movement of cells towards a chemical gradient. It also influences cell function by modulating cell signaling pathways, such as the activation of phospholipase C and the subsequent production of inositol trisphosphate and diacylglycerol. These signaling molecules lead to the release of calcium ions from intracellular stores, further amplifying the cellular response. Additionally, this compound can impact gene expression by activating transcription factors that regulate the expression of genes involved in immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with G protein-coupled receptors on the surface of immune cells. This binding triggers a conformational change in the receptor, leading to the activation of associated G proteins. The activated G proteins then initiate a signaling cascade that results in the activation of downstream effectors, such as phospholipase C. This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate to generate inositol trisphosphate and diacylglycerol, which act as secondary messengers to propagate the signal within the cell. These events ultimately lead to changes in gene expression and cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of proteolytic enzymes. Over time, this compound may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained activation of immune cells, which may have implications for chronic inflammatory conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound effectively induces chemotaxis and enhances immune cell activation without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, such as excessive inflammation and tissue damage. Threshold effects have been observed, where a minimal effective dose is required to elicit a biological response, and doses above this threshold can result in diminishing returns or adverse outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways related to immune cell activation and chemotaxis. It interacts with enzymes such as phospholipase C, which plays a key role in the generation of secondary messengers that propagate the chemotactic signal. Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in lipid metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound at sites of infection or inflammation. The distribution of this compound is also influenced by its ability to bind to receptors on the surface of immune cells, which allows for targeted delivery to areas where immune responses are needed .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized to the plasma membrane of immune cells, where it interacts with G protein-coupled receptors. Post-translational modifications, such as the addition of the formyl group, play a key role in directing this compound to specific cellular compartments. These targeting signals ensure that the compound is positioned correctly to exert its biological effects .

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O5S/c1-15(2)12-18(24-20(27)17(23-14-26)10-11-31-4)21(28)25-19(22(29)30-3)13-16-8-6-5-7-9-16/h5-9,14-15,17-19H,10-13H2,1-4H3,(H,23,26)(H,24,27)(H,25,28)/t17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDSTRQDCPIBEG-FHWLQOOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20984419
Record name 2-({1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20984419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65929-03-5
Record name N-Formyl-L-methionyl-L-leucyl-L-phenylalanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65929-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formylmethionyl-leucyl-phenylalanine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065929035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-({1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20984419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Formylmethionyl-leucyl-phenylalanine methyl ester
Reactant of Route 2
Reactant of Route 2
Formylmethionyl-leucyl-phenylalanine methyl ester
Reactant of Route 3
Reactant of Route 3
Formylmethionyl-leucyl-phenylalanine methyl ester
Reactant of Route 4
Formylmethionyl-leucyl-phenylalanine methyl ester
Reactant of Route 5
Reactant of Route 5
Formylmethionyl-leucyl-phenylalanine methyl ester
Reactant of Route 6
Reactant of Route 6
Formylmethionyl-leucyl-phenylalanine methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.